molecular formula C13H25NO3 B13581113 Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

Cat. No.: B13581113
M. Wt: 243.34 g/mol
InChI Key: DMUJXZJRHWAQDY-UHFFFAOYSA-N
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Description

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a cyclohexyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The general reaction scheme is as follows:

    Reaction of tert-butyl chloroformate with the amine:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a ketone or aldehyde.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Typically carried out in an acidic or basic medium

      Products: Corresponding ketone or aldehyde

  • Reduction: : The carbamate group can be reduced to form an amine.

      Reagents: Reducing agents such as lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Corresponding amine

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

      Reagents: Various nucleophiles

      Conditions: Depends on the nucleophile used

      Products: Substituted carbamate derivatives

Scientific Research Applications

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Studied for its potential use in modifying biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound.

Comparison with Similar Compounds

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can be compared with other carbamates such as:

    tert-Butyl carbamate: Lacks the cyclohexyl ring and hydroxy group, making it less versatile in certain reactions.

    tert-Butyl ((1-hydroxy-3-oxocyclobutyl)methyl)carbamate: Contains an oxo group, which can participate in different types of reactions.

    tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Contains a bicyclic ring, which can affect its reactivity and stability.

The unique combination of functional groups in this compound makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-10-6-5-7-13(16,8-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15)

InChI Key

DMUJXZJRHWAQDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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